Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate
Overview
Description
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate is an organic compound with the molecular formula C6H7F3O5S. It is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and a sulfonyl group, which is a common functional group in organic chemistry. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate typically involves the reaction of methyl 3-hydroxybut-2-enoate with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethylsulfonyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Substituted but-2-enoates.
Reduction: Methyl 3-hydroxybut-2-enoate.
Oxidation: Methyl 3-carboxybut-2-enoate.
Scientific Research Applications
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development due to its ability to modify pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate involves the electron-withdrawing effects of the trifluoromethyl and sulfonyl groups. These groups can stabilize negative charges and facilitate nucleophilic substitution reactions. The compound can also act as an electrophile, reacting with nucleophiles to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethylsulfonyloxy)crotonate
- 3-Trifluoromethanesulfonyloxy-but-2-enoic acid methyl ester
Uniqueness
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
methyl (E)-3-(trifluoromethylsulfonyloxy)but-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNDRPHGOLGQLG-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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